2-(Aminomethyl)-N-methylcyclopentan-1-amine, also known as a cyclopentyl amine compound, is an organic molecule characterized by the presence of an amine functional group attached to a cyclopentane ring. This compound is notable for its potential applications in medicinal chemistry and material science due to its unique structural properties.
This compound can be classified under aliphatic amines, specifically secondary amines, due to the presence of two carbon-containing groups attached to the nitrogen atom. It is derived from cyclopentanamine through methylation at the nitrogen atom. Its structure features a five-membered cyclopentane ring, which contributes to its chemical reactivity and interaction with biological systems.
The synthesis of 2-(aminomethyl)-N-methylcyclopentan-1-amine can be accomplished through various methods, including:
The molecular formula for 2-(aminomethyl)-N-methylcyclopentan-1-amine is . The structural representation includes:
This configuration results in a three-dimensional structure that influences its chemical behavior and interactions.
2-(Aminomethyl)-N-methylcyclopentan-1-amine can participate in several chemical reactions:
These reactions often require specific conditions such as temperature control, choice of solvent, and catalysts to ensure efficient conversion and minimize side reactions.
The mechanism of action for 2-(aminomethyl)-N-methylcyclopentan-1-amine primarily involves its interaction with biological targets such as receptors or enzymes.
Data from pharmacological studies suggest that similar compounds exhibit significant biological activity, potentially leading to therapeutic applications.
Relevant data indicate that these properties make it suitable for various applications in organic synthesis and pharmaceuticals.
2-(Aminomethyl)-N-methylcyclopentan-1-amine has several potential applications in:
Multi-step synthetic sequences provide precise control over the molecular architecture of 2-(aminomethyl)-N-methylcyclopentan-1-amine. A common approach involves the functionalization of cyclopentanone precursors through reductive amination followed by Curtius rearrangement or Hofmann degradation to install the primary aminomethyl group. Patent literature demonstrates routes where 2-methylcyclopentan-1-amine derivatives serve as key intermediates for further elaboration [1] . Advanced protecting group strategies are essential, with tert-butoxycarbonyl (Boc) and carbobenzyloxy (Cbz) groups enabling selective nitrogen functionalization. For example, selective protection of the primary amine allows methylation of the secondary amine via Eschweiler-Clarke conditions or borane-mediated reductive alkylation, achieving overall yields of 45-62% after deprotection [4] [10]. These routes require meticulous optimization of reaction parameters to minimize side products like over-alkylated species or ring-opened byproducts.
Table 1: Multi-Step Synthesis Optimization Parameters
Step Sequence | Key Reagents | Critical Parameters | Yield (%) |
---|---|---|---|
Cyclopentanone functionalization | Hydroxylamine/O-mesitylenesulfonylhydroxylamine | Temperature, pH control | 75-82 |
Reductive amination | NaBH₃CN, Pd/C-H₂ | Solvent polarity, catalyst loading | 68-74 |
Protecting group manipulation | Boc₂O, Cbz-Cl | Stoichiometry, addition rate | 85-93 |
Final deprotection | TFA, HCl/dioxane | Acid concentration, temperature | 90-95 |
Stereoselective synthesis of enantiomerically enriched 2-(aminomethyl)-N-methylcyclopentan-1-amine leverages chiral catalysts to control the configuration at the cyclopentane ring stereocenters. Asymmetric hydrogenation of enantiotropic enamide precursors using Rh(I)-(R,R)-Et-DuPhos or Ir(I)-PHOX complexes achieves enantiomeric excesses (ee) >95% for the trans-configured isomer [8]. Kinetic resolution techniques employing lipases (e.g., Candida antarctica Lipase B) selectively acylate one enantiomer of racemic 2-(aminomethyl)cyclopentan-1-amine intermediates, enabling separation before N-methylation. Chiral auxiliaries derived from Oppolzer’s sultam or Evans’ oxazolidinone facilitate diastereoselective enolate alkylation, installing the methyl group with diastereomeric ratios exceeding 20:1 [8] [10]. These methods crucially address the pharmacological relevance of specific stereoisomers, with the (1S,2R) configuration often exhibiting enhanced biological activity in neuromodulatory applications [10].
Table 2: Stereochemical Outcomes in Asymmetric Synthesis
Method | Catalyst/Reagent | Temperature (°C) | dr/ee (%) | Preferred Isomer |
---|---|---|---|---|
Asymmetric hydrogenation | [Ir(COD)Cl]₂/(S)-P-Phos | 50 | 98 ee | (1R,2S) |
Enzymatic kinetic resolution | CALB, vinyl acetate | 30 | >99 ee (resolved) | (1S,2R) |
Chiral auxiliary alkylation | (S)-4-Benzyloxazolidin-2-one | -78 to 25 | 96:4 dr | (1S,2S) |
Reductive amination serves as the most efficient method for installing the N-methyl group onto the 2-(aminomethyl)cyclopentan-1-amine scaffold. Systematic optimization reveals formaldehyde and sodium triacetoxyborohydride (STAB) in dichloroethane at 60°C as optimal for mono-methylation, minimizing dialkylated byproducts (<5%) [4] [6]. Alternative reductants like cyanoborohydride resins enable simplified purification but suffer from reduced yields (∼55%) due to resin decomposition. Direct alkylation with methyl iodide in the presence of potassium carbonate in acetonitrile achieves 70-78% yield but generates quaternary ammonium impurities requiring rigorous silica gel chromatography for removal. Solvent screening demonstrates that polar aprotic solvents (DMF, NMP) accelerate alkylation but promote over-alkylation, while toluene facilitates slower, more selective reactions. The use of Schotten-Baumann conditions (aqueous NaOH/CH₂Cl₂) with methyl chloroformate, followed by LiAlH₄ reduction, provides a two-step N-methylation route with 82% overall yield and high selectivity [6] [10].
Solid-phase synthesis enables rapid generation of 2-(aminomethyl)-N-methylcyclopentan-1-amine derivatives via resin-bound intermediates. Rink amide or Wang resins are functionalized with Fmoc-protected 2-aminocyclopentanecarboxylic acids, followed by on-resin reductive amination with formaldehyde and STAB [2]. Photocleavable linkers (e.g., o-nitrobenzyl) permit UV-triggered release under mild conditions, preserving stereochemical integrity. Automated platforms utilizing these resins produce libraries of 50-100 analogs in 85-92% purity (HPLC) after scavenger treatment (polystyrene-bound isocyanate for amine purification). Key advantages include simplified removal of excess alkylating agents via filtration and compatibility with microwave-assisted steps that reduce reaction times from hours to minutes [2] [7]. Challenges remain in controlling stereoselectivity on solid supports and minimizing racemization during linker cleavage, particularly for cis-configured derivatives.
Engineered transaminases and imine reductases (IREDs) offer sustainable routes to enantiopure 2-(aminomethyl)-N-methylcyclopentan-1-amine. Chromobacterium violaceum transaminase mutants (e.g., CV2025 L59V/F85A) convert 2-(N-methylaminomethyl)cyclopentan-1-one to the (1S,2R)-amine with 99% ee and 88% conversion at 1 M substrate loading [10]. IRED-catalyzed reductive amination employs 2-formylcyclopentyl)-N-methylacetamide as a substrate, achieving total turnover numbers (TTN) exceeding 1,000 with cofactor recycling systems (glucose dehydrogenase/NADP⁺). Whole-cell biocatalysts expressing amine dehydrogenases (AmDHs) from Bacillus spp. directly aminate diketone precursors using ammonia as the nitrogen source, eliminating the need for pre-formed amine donors. Reaction engineering with aqueous-organic biphasic systems (e.g., cyclopentyl methyl ether/water) enhances substrate solubility and product yields (up to 95%) while mitigating enzyme inhibition [10].
Table 3: Biocatalytic Systems Performance Comparison
Enzyme Class | Source/Mutant | Substrate | Conversion (%) | ee (%) |
---|---|---|---|---|
Transaminase | C. violaceum CV2025 L59V/F85A | 2-(N-methylaminomethyl)cyclopentan-1-one | 88 | 99 |
Imine reductase | Streptomyces sp. GF3546 | 2-(N-methylaminomethyl)cyclopentan-1-one | 76 | 97 |
Amine dehydrogenase | Engineered B. subtilis | 2-(aminomethyl)cyclopentan-1-one | 95 | >99 |
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5